molecular formula C22H27N5O2S2 B11657451 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11657451
M. Wt: 457.6 g/mol
InChI Key: LZXFJRNGYHBWAP-ATVHPVEESA-N
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Description

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps. The key steps include the formation of the thiazolidinone ring, the pyridopyrimidine core, and the final coupling of these fragments. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, this compound is being investigated for its pharmacological properties. Its interactions with enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of catalysts, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in both research and industrial applications, as it can be used to develop new materials, drugs, and other products with enhanced properties.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-14(2)13-27-21(29)17(31-22(27)30)12-16-19(25-10-8-24(4)9-11-25)23-18-15(3)6-5-7-26(18)20(16)28/h5-7,12,14H,8-11,13H2,1-4H3/b17-12-

InChI Key

LZXFJRNGYHBWAP-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)C

Origin of Product

United States

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